![molecular formula C15H6N4O3 B2711023 2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile CAS No. 478063-78-4](/img/structure/B2711023.png)
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile
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Overview
Description
“2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile” is a chemical compound with the molecular formula C15H6N4O3 . It is a solid substance with a molecular weight of 290.24 .
Synthesis Analysis
The synthesis of this compound involves a multicomponent Knoevenagel–Michael reaction . Sodium fluoride (NaF) is used as the catalyst to synthesize a wide scope of the two types of substrates starting from α- or β-naphthol or 4-hydroxycoumarin . Using 12 mol% NaF under the microwave irradiation condition, the reactions were completed within 15–25 min with all the yields exceeding 85% .Molecular Structure Analysis
The crystal structure of a similar compound, 2-amino-4-(4-fluorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2c] chromene, has been reported . It has a monoclinic structure with a = 8.8312(5) Å, b = 12.9378(9) Å, c = 13.1531(8) Å, β = 93.022(5)°, V = 1500.73(16) Å 3, Z = 4 .Chemical Reactions Analysis
The compound was crystallized from acetic acid, but the expected proton transfer from the carboxylic acid to the amine group did not occur . The reactions were completed with > 85% yields .Physical And Chemical Properties Analysis
The compound is a solid substance . It has a molecular weight of 290.24 . The InChI Code is 1S/C15H6N4O3/c16-5-9-13(19)22-12-8-3-1-2-4-10(8)21-14(20)11(12)15(9,6-17)7-18/h1-4H,19H2 .Scientific Research Applications
Synthesis of Derivatives
This compound is used in the synthesis of its derivatives. A three-component strategy synthesizing a series of 2-Amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives has been successfully performed . The products were obtained through conventional and microwave irradiation .
Catalyst Research
The compound has been used in catalyst research. The reaction was catalyzed by a water-soluble and reusable catalyst, i.e., cobalt doped iron (III) tartrate .
Biological Activities
The compound has a wide range of biological activities such as spasmolytic, diuretic, anticoagulant, anticancer, and anti-anaphylactic activity .
Cognitive Enhancers
The compound can be used as cognitive enhancers to treat neurodegenerative diseases, including Alzheimer’s disease, amyotrophic lateral sclerosis, Huntington’s disease, Parkinson’s disease, AIDS-associated dementia, and Down’s syndrome for the treatment of schizophrenia and myoclonus .
Co-crystal Research
The compound is used in co-crystal research. In the title co-crystal, C20H14N2O4 C2H4O2, the expected proton transfer from acetic acid to amine has not occurred .
Pharmacological Activity
Pyrano[3,2-c]chromene derivatives enjoy attention from researchers due to their pharmacological activity .
Heavy Metal Chemisensing
The compound is used in heavy metal chemisensing .
Semiconductivity
The compound is used in research related to semiconductivity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-5-oxopyrano[3,2-c]chromene-3,4,4-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N4O3/c16-5-9-13(19)22-12-8-3-1-2-4-10(8)21-14(20)11(12)15(9,6-17)7-18/h1-4H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTXKKOZSLZRBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C(C(=C(O3)N)C#N)(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3,4,4-tricarbonitrile |
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